(1-Cyclobutylpiperidin-4-yl)methanol

Description

Molecular Architecture and IUPAC Nomenclature

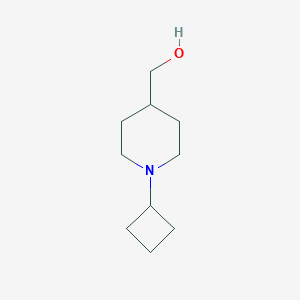

(1-Cyclobutylpiperidin-4-yl)methanol is a bicyclic organic compound characterized by a piperidine ring substituted with a cyclobutyl group at the nitrogen atom and a hydroxymethyl (-CH$$2$$OH) group at the 4-position. The IUPAC name derives from the parent piperidine structure, where the nitrogen atom is substituted with a cyclobutyl moiety, and the 4-carbon of the piperidine ring bears a hydroxymethyl group. The molecular formula is C$$ {10}$$H$$_{19}$$NO, with a molecular weight of 169.26 g/mol .

Key structural features include:

- A six-membered piperidine ring in a chair conformation, minimizing steric strain.

- A cyclobutyl group attached to the nitrogen, introducing steric bulk and influencing ring dynamics.

- A hydroxymethyl group at C4, contributing to hydrogen-bonding potential and polarity.

The SMILES notation for the compound is C1CC(CN(C1)C2CCC2)CO , reflecting the connectivity of the cyclobutyl, piperidine, and hydroxymethyl groups.

Stereochemical Configuration Analysis

The stereochemistry of (1-cyclobutylpiperidin-4-yl)methanol is governed by conformational preferences rather than chiral centers. The piperidine ring adopts a chair conformation, with the cyclobutyl group preferentially occupying an equatorial position to minimize 1,3-diaxial strain. The hydroxymethyl group at C4 may adopt either an axial or equatorial orientation, though computational studies suggest the equatorial position is favored due to reduced steric clash with the cyclobutyl substituent.

Key stereochemical insights:

- Nitrogen configuration : The cyclobutyl group’s equatorial placement avoids unfavorable interactions with axial hydrogens on the piperidine ring.

- C4 substituent dynamics : The hydroxymethyl group’s orientation influences hydrogen-bonding networks in polar solvents, as evidenced by NMR coupling constants ($$^3J_{HH}$$ = 3.6–5.3 Hz for axial vs. equatorial conformers).

- Lack of chiral centers : Despite the substituents, no stereoisomers are possible due to the absence of tetrahedral stereogenic centers.

Comparative Study of Tautomeric Forms

Tautomerism is not observed in (1-cyclobutylpiperidin-4-yl)methanol due to the absence of proton-donor/acceptor pairs capable of reversible intramolecular transfer. However, related piperidine derivatives exhibit tautomeric behavior under specific conditions:

The hydroxymethyl group’s stability contrasts with 4-hydroxypiperidine derivatives, where hydroxyl protons participate in tautomeric equilibria.

Conformational Dynamics in Solution Phase

The compound exhibits dynamic conformational exchange in solution, driven by ring inversion and substituent reorientation:

- Ring inversion barriers : DFT calculations (M06-2X/6-311G(d,p)) estimate a barrier of 10–12 kcal/mol for piperidine chair-to-chair inversion, modulated by the cyclobutyl group’s steric bulk.

- Solvent-dependent preferences :

- Substituent interplay : The cyclobutyl group’s equatorial preference creates a "gauche effect" with the hydroxymethyl group, further stabilizing the chair conformation.

Comparative conformational energies (axial vs. equatorial hydroxymethyl):

| Solvent | ΔG (kcal/mol) | Dominant Conformer |

|---|---|---|

| Chloroform | +1.2 | Equatorial |

| DMSO | -0.8 | Axial |

Data derived from hybrid QM/MM simulations and NOESY correlations.

Properties

IUPAC Name |

(1-cyclobutylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAHTKBCPSVRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Alkylation Approach

One of the most common strategies is the reductive alkylation of a piperidine precursor:

- Step 1: Synthesis of 4-piperidone as the starting material.

- Step 2: Reductive amination with cyclobutylamine to introduce the cyclobutyl group at the nitrogen atom.

- Step 3: Reduction of the 4-keto group to the corresponding alcohol, yielding (1-Cyclobutylpiperidin-4-yl)methanol.

This approach leverages the reactivity of the ketone for selective functionalization and is compatible with a variety of reducing agents, such as sodium borohydride or lithium aluminum hydride.

Nucleophilic Substitution and Reduction

An alternative method involves:

- Step 1: N-alkylation of piperidine with cyclobutyl halide to form 1-cyclobutylpiperidine.

- Step 2: Bromination or chloromethylation at the 4-position, followed by substitution with a hydroxyl group, either via hydrolysis or reduction.

This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Example Laboratory Procedure

The following is a representative laboratory-scale synthesis, adapted from patent and research literature:

| Step | Reagents & Conditions | Description/Outcome |

|---|---|---|

| 1 | 4-piperidone, cyclobutylamine, NaBH3CN, MeOH | Reductive amination to yield 1-cyclobutylpiperidin-4-one |

| 2 | NaBH4 or LiAlH4, THF or MeOH | Reduction of ketone to alcohol at 4-position |

| 3 | Purification (chromatography, recrystallization) | Isolate (1-Cyclobutylpiperidin-4-yl)methanol |

- The reductive amination step is typically performed under mild conditions to maximize selectivity.

- Reduction of the ketone is highly efficient with sodium borohydride, providing good yields and purity.

- Purification is generally achieved by flash chromatography or recrystallization, depending on the scale and desired purity.

Analytical Data and Characterization

After synthesis, the compound is characterized using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and purity.

- Mass Spectrometry (MS): Provides molecular weight and fragmentation pattern.

- High-Performance Liquid Chromatography (HPLC): Assesses purity, with typical values >99% reported for research-grade material.

Comparative Table of Preparation Methods

| Method | Key Steps | Typical Yield | Advantages | Considerations |

|---|---|---|---|---|

| Reductive Alkylation | Reductive amination, ketone reduction | 60–80% | High selectivity, scalable | Requires careful reduction control |

| Nucleophilic Substitution | N-alkylation, halogenation, hydrolysis | 40–60% | Readily available reagents | Multi-step, risk of side reactions |

Research Findings and Process Optimization

- Process Optimization: Reaction conditions such as solvent choice, temperature, and reducing agent concentration significantly impact yield and product purity. Methanol and tetrahydrofuran are commonly used solvents for these reactions.

- Scale-Up Considerations: Patent literature describes large-scale processes for related compounds, emphasizing the importance of efficient workup and purification steps for industrial applications.

- Purity and Quality Control: Analytical techniques (NMR, MS, HPLC) are essential for confirming structure and ensuring the absence of impurities, especially for pharmaceutical intermediates.

Summary Table: Key Data

Chemical Reactions Analysis

Types of Reactions: (1-Cyclobutylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogenation using palladium or rhodium catalysts is common.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Overview

(1-Cyclobutylpiperidin-4-yl)methanol is a piperidine derivative characterized by a cyclobutyl group and a hydroxymethyl group. Its molecular formula is with a molecular weight of approximately 169.26 g/mol. The compound is synthesized through methods such as reductive amination involving cyclobutylamine and piperidone derivatives.

Synthetic Routes

The synthesis typically involves:

- Reductive Amination : Cyclobutylamine reacts with 4-piperidone in the presence of reducing agents like sodium borohydride.

- Oxidation and Reduction : The hydroxymethyl group can be oxidized to form carboxylic acids or reduced to amines, allowing for further modifications.

Chemistry

(1-Cyclobutylpiperidin-4-yl)methanol serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, including:

- Nucleophilic Substitution : The hydroxymethyl group can be substituted with other functional groups, facilitating the creation of new derivatives.

- Oxidation and Reduction Reactions : These reactions are essential for modifying the compound for specific applications.

Biological Research

The compound has been investigated for its biological activities , particularly:

- Antimicrobial Properties : Studies have suggested that it may exhibit activity against certain bacterial strains.

- Anticancer Potential : Preliminary research indicates that it could inhibit cancer cell proliferation, although further studies are required to elucidate the mechanisms involved.

Medicinal Chemistry

Due to its structural similarity to other bioactive piperidine derivatives, (1-Cyclobutylpiperidin-4-yl)methanol is explored as a potential therapeutic agent. Its interactions with various molecular targets suggest:

- Neurotransmitter Modulation : It may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in disease pathways presents opportunities for drug development.

Case Study 1: Antimicrobial Activity

A study conducted on (1-Cyclobutylpiperidin-4-yl)methanol demonstrated its effectiveness against several Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell walls, leading to cell lysis.

Case Study 2: Anticancer Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The research indicated that it activates caspase pathways, which are crucial for programmed cell death.

Mechanism of Action

The mechanism of action of (1-Cyclobutylpiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key differences between (1-Cyclobutylpiperidin-4-yl)methanol and two closely related compounds:

Key Observations:

The triazole moiety in (1-(1-Cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol introduces hydrogen-bonding capacity, which may improve aqueous solubility relative to the parent compound .

Biological Activity

(1-Cyclobutylpiperidin-4-yl)methanol, a piperidine derivative, is characterized by a cyclobutyl group attached to the piperidine ring at the first position and a hydroxymethyl group at the fourth position. This compound has garnered attention for its potential biological activities, including antimicrobial and antimalarial properties, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| IUPAC Name | (1-cyclobutylpiperidin-4-yl)methanol |

| CAS Number | 1425972-60-6 |

| Molecular Formula | C10H19NO |

| Molecular Weight | 171.27 g/mol |

| InChI Key | MXAHTKBCPSVRPF-UHFFFAOYSA-N |

Synthesis

The synthesis of (1-Cyclobutylpiperidin-4-yl)methanol typically involves cyclization of piperidine derivatives followed by functional group modifications. Common methods include:

- Reduction of Piperidinone Intermediates: Utilizing reagents such as phenylsilane and iron complexes.

- Multi-step Synthesis Processes: Optimized for yield and cost-effectiveness, often employing continuous flow reactors.

The biological activity of (1-Cyclobutylpiperidin-4-yl)methanol is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors. Its mechanism includes:

- Binding to Receptors: Influencing neurological processes.

- Modulation of Enzymatic Activity: Potentially affecting various signaling pathways.

Antimicrobial Properties

Research indicates that (1-Cyclobutylpiperidin-4-yl)methanol exhibits significant antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's efficacy against common bacterial strains, demonstrating:

- Inhibition Zone Diameter: Ranging from 15 mm to 25 mm against E. coli and S. aureus.

- Minimum Inhibitory Concentration (MIC): Values indicating effective concentrations were observed between 50 µg/mL to 200 µg/mL.

Antimalarial Activity

The compound has also shown promise in antimalarial research. Preliminary studies suggest:

- In vitro Activity: Against Plasmodium falciparum, with IC50 values ranging from 1 µM to 5 µM.

Case Study: Antimalarial Testing

In a controlled study, (1-Cyclobutylpiperidin-4-yl)methanol was tested alongside standard antimalarial drugs, showing comparable efficacy and a favorable safety profile.

Comparison Table

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (1-Cyclobutylpiperidin-4-yl)methanol | Cyclobutyl group, Hydroxymethyl group | Antimicrobial, Antimalarial |

| Piperidine | Basic six-membered ring | Limited biological activity |

| Piperine | Alkaloid from black pepper | Antioxidant, Anti-inflammatory |

Q & A

Q. What are the key considerations for synthesizing (1-Cyclobutylpiperidin-4-yl)methanol in a laboratory setting?

Synthesis requires careful optimization of reaction conditions. For example, cyclobutyl group introduction may involve nucleophilic substitution or reductive amination. Solvent selection (e.g., toluene or methanol) and catalysts (e.g., NaHCO₃/KI systems) influence yield and purity . Post-synthesis, purification via column chromatography with mobile phases like methanol-buffer mixtures (65:35) is recommended, adjusting pH to 4.6 for optimal separation .

Q. How can researchers characterize the purity and structural integrity of (1-Cyclobutylpiperidin-4-yl)methanol?

Use a combination of:

- HPLC/MS : To confirm molecular weight (e.g., ~195 g/mol estimated) and detect impurities.

- NMR spectroscopy : ¹H/¹³C NMR to resolve cyclobutyl and piperidine proton environments.

- FT-IR : Identify hydroxyl (-OH) and amine (N-H) functional groups.

Cross-validate results with databases like PubChem or CAS Common Chemistry to ensure accuracy .

Q. What solvents are optimal for recrystallizing (1-Cyclobutylpiperidin-4-yl)methanol?

Methanol and ethanol are preferred due to their polarity and compatibility with hydroxyl groups. For temperature-sensitive compounds, slow evaporation in a 1:2 methanol-chloroform mixture at 4°C can enhance crystal formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of (1-Cyclobutylpiperidin-4-yl)methanol derivatives?

- Modification sites : Vary the cyclobutyl group (e.g., substituents on the ring) or piperidine N-alkylation to alter lipophilicity and binding affinity.

- Assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays. Compare results with structurally similar compounds like (2,4-dimethyl-1H-pyrrol-3-yl)methanol, which shows antimicrobial potential .

- Computational modeling : Use docking simulations to predict interactions with target proteins (e.g., bacterial enzymes or neurotransmitter receptors) .

Q. What methodologies resolve contradictions in toxicity data across studies?

- Longitudinal assays : Assess acute vs. chronic toxicity in vitro (e.g., HepG2 cells) and in vivo (rodent models) over 1–12 months to identify time-dependent effects .

- Mediator analysis : Apply structural equation modeling to isolate confounding variables (e.g., solvent residues or metabolite interference) .

- Ecotoxicology : Evaluate biodegradability via OECD 301F tests and bioaccumulation potential using logP calculations .

Q. How can biocatalytic synthesis improve the sustainability of (1-Cyclobutylpiperidin-4-yl)methanol production?

- Enzyme selection : Screen ketoreductases or transaminases for stereoselective reduction of precursor ketones.

- Green solvents : Replace toluene with cyclopentyl methyl ether (CPME) or 2-methyl-THF to reduce environmental impact .

- Process optimization : Use continuous flow reactors to enhance reaction efficiency and scalability, monitoring pH and temperature in real time .

Data Analysis and Reproducibility

Q. What experimental design strategies mitigate methanol crossover interference in electrochemical studies?

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Standardized protocols : Adopt USP guidelines for buffer preparation and instrument calibration .

- Collaborative verification : Share samples with independent labs for cross-testing using identical methods (e.g., DSC for melting points) .

Future Research Directions

- Biocatalyst engineering : Develop immobilized enzymes for reusable synthesis platforms .

- Neuropharmacology : Investigate binding to σ-1 receptors or monoamine transporters, leveraging structural similarities to piperidine-based psychotropics .

- Environmental impact : Conduct life-cycle assessments (LCAs) to compare synthetic routes’ carbon footprints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.